molecular formula C14H13BrN2O6 B3588835 methyl {5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate

methyl {5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate

Cat. No.: B3588835
M. Wt: 385.17 g/mol
InChI Key: JHYYUWCIDUYHGT-YCRREMRBSA-N
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Description

Methyl {5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate typically involves multiple steps. One common approach is the bromination of a methoxy-substituted phenol, followed by the introduction of the imidazolidinone moiety through a condensation reaction. The final step involves esterification to form the acetate group. Reaction conditions often include the use of solvents like ethanol or chloroform, and catalysts such as acetic acid or sodium bicarbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl {5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imidazolidinone moiety can be reduced to form a more saturated ring structure.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiourea. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific pH ranges .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution of the bromine atom can produce a variety of substituted phenoxyacetates.

Scientific Research Applications

Methyl {5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl {5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can induce conformational changes in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-hydroxy-4-methoxybenzoate
  • Methyl 5-bromo-4-chloro-2-fluorobenzoate
  • Methyl 5-bromo-4-fluoropicolinate

Uniqueness

Compared to these similar compounds, methyl {5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate is unique due to the presence of the imidazolidinone moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 2-[5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O6/c1-21-10-4-7(3-9-13(19)17-14(20)16-9)8(15)5-11(10)23-6-12(18)22-2/h3-5H,6H2,1-2H3,(H2,16,17,19,20)/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYYUWCIDUYHGT-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)N2)Br)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)Br)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl {5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate
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methyl {5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate
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methyl {5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate
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methyl {5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate
Reactant of Route 5
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methyl {5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate
Reactant of Route 6
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methyl {5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate

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